6-Hydroxy chlorzoxazone-d2
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Overview
Description
6-Hydroxy chlorzoxazone-d2 is a deuterium-labeled analog of chlorzoxazone. It is commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of chlorzoxazone in biological samples .
Scientific Research Applications
6-Hydroxy chlorzoxazone-d2 has a wide range of scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy chlorzoxazone-d2 is synthesized by incorporating deuterium into the chlorzoxazone molecule. The process involves the hydroxylation of chlorzoxazone by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling and purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy chlorzoxazone-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 6-Hydroxy chlorzoxazone-d2 is similar to that of chlorzoxazone. It acts as a muscle relaxant by inhibiting the degranulation of mast cells, which prevents the release of histamine and slow-reacting substances of anaphylaxis (SRS-A) . This inhibition reduces muscle spasms and provides relief from discomfort associated with musculoskeletal conditions .
Comparison with Similar Compounds
6-Hydroxy chlorzoxazone-d2 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:
6-Hydroxy chlorzoxazone: The non-deuterated analog used in similar applications but without the enhanced stability provided by deuterium labeling.
Chlorzoxazone: The parent compound used as a muscle relaxant and in pharmacokinetic studies.
The deuterium labeling in this compound provides improved accuracy and reliability in analytical measurements, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-QDNHWIQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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